molecular formula C13H18ClN3O4S B2433083 N-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide CAS No. 2034495-81-1

N-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

Cat. No.: B2433083
CAS No.: 2034495-81-1
M. Wt: 347.81
InChI Key: FRBVQQJTYWUOEI-UHFFFAOYSA-N
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Description

N-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a chloropyridine moiety, and a methanesulfonamide group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been shown to serve as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

It’s worth noting that similar compounds have been synthesized via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

Compounds with similar structures have been shown to play a role in various types of tumors, suggesting that they may affect pathways related to cell proliferation, migration, and angiogenesis .

Pharmacokinetics

The synthesis of similar compounds has been achieved under mild and metal-free conditions , which could potentially impact the bioavailability of the compound.

Result of Action

Similar compounds have been shown to have varied medicinal applications , suggesting that this compound may also have significant biological effects.

Action Environment

The synthesis of similar compounds has been achieved under different reaction conditions , suggesting that the compound’s action may be influenced by the environment in which it is synthesized or administered.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chloropyridine Moiety: This is achieved through nucleophilic substitution reactions where the pyrrolidine ring is reacted with 3-chloropyridine.

    Attachment of the Methanesulfonamide Group: This step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
  • N-(2-(3-(chloropyridin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

Uniqueness

N-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is unique due to the specific positioning of the chloropyridine moiety and the methanesulfonamide group. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[2-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O4S/c1-16(22(2,19)20)9-13(18)17-6-4-10(8-17)21-12-3-5-15-7-11(12)14/h3,5,7,10H,4,6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBVQQJTYWUOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC(C1)OC2=C(C=NC=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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